molecular formula C8H11ClO B13830788 Cyclohexanone, 2-chloro-6-ethylidene-

Cyclohexanone, 2-chloro-6-ethylidene-

Cat. No.: B13830788
M. Wt: 158.62 g/mol
InChI Key: LPFCGALTGRIAKZ-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-chloro-6-ethylidene- is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexanone, where the hydrogen atoms at positions 2 and 6 are replaced by a chlorine atom and an ethylidene group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-chloro-6-ethylidene- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylidene chloride in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate, which then undergoes elimination to yield the desired product.

Industrial Production Methods

Industrial production of Cyclohexanone, 2-chloro-6-ethylidene- typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-chloro-6-ethylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

Cyclohexanone, 2-chloro-6-ethylidene- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexanone, 2-chloro-6-ethylidene- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound, lacking the chlorine and ethylidene substituents.

    2-Chlorocyclohexanone: Similar structure but without the ethylidene group.

    6-Ethylidenecyclohexanone: Similar structure but without the chlorine atom.

Uniqueness

Cyclohexanone, 2-chloro-6-ethylidene- is unique due to the presence of both chlorine and ethylidene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-chloro-6-ethylidenecyclohexan-1-one

InChI

InChI=1S/C8H11ClO/c1-2-6-4-3-5-7(9)8(6)10/h2,7H,3-5H2,1H3

InChI Key

LPFCGALTGRIAKZ-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCCC(C1=O)Cl

Origin of Product

United States

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